molecular formula C14H20ClN5O4 B609700 OABK hydrochloride CAS No. 1984862-48-7

OABK hydrochloride

Cat. No. B609700
M. Wt: 357.795
InChI Key: AQUASNYNCOKBBC-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OABK hydrochloride is a small-molecule switch that can be used to control protein activity . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular formula of OABK hydrochloride is C14H20ClN5O4 . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Chemical Reactions Analysis

OABK hydrochloride is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

OABK hydrochloride has a molecular weight of 357.79 . It appears as a solid, white to off-white in color . It is soluble in DMSO .

Scientific Research Applications

1. Overactive Bladder Research

OABK hydrochloride has been studied in the context of overactive bladder (OAB). In a multinational study, the King's Health Questionnaire (KHQ) was used to evaluate health-related quality of life in patients with OAB. This study highlighted the substantial impact of OAB on patients' lives and the importance of effective treatments (Reese, Pleil, Okano, & Kelleher, 2003).

2. Role in Cholinergic Activity

Research has shown that serotonin receptors modulate acetylcholine release in the human detrusor, which is relevant for understanding bladder overactivity. This finding is crucial for developing new pharmacological strategies for OAB treatment (D'agostino, Condino, Gallinari, Franceschetti, & Tonini, 2006).

3. CNS Penetration of Antimuscarinic Agents

A study on the central nervous system (CNS) penetration potential of antimuscarinic agents used for OAB treatment found that different agents display variable associations with CNS side effects. This is particularly relevant for elderly patients, as CNS functioning is related to muscarinic receptor subtype selectivity and the ability of the agent to cross the blood-brain barrier (Callegari, Malhotra, Bungay, Webster, Fenner, Kempshall, Laperle, Michel, & Kay, 2011).

Future Directions

OABK hydrochloride, being a small-molecule switch, has potential applications in controlling protein activity . Its use in conjunction with genetically encoded OABK allows for the conditional regulation of intracellular protein maturation . This could open up new avenues in protein research and drug development.

properties

IUPAC Name

(2S)-2-amino-6-[(2-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4.ClH/c15-11(13(20)21)6-3-4-8-17-14(22)23-9-10-5-1-2-7-12(10)18-19-16;/h1-2,5,7,11H,3-4,6,8-9,15H2,(H,17,22)(H,20,21);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXGXTOOHZYZDP-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)N=[N+]=[N-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)N)N=[N+]=[N-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

OABK hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
OABK hydrochloride
Reactant of Route 2
OABK hydrochloride
Reactant of Route 3
OABK hydrochloride
Reactant of Route 4
Reactant of Route 4
OABK hydrochloride
Reactant of Route 5
OABK hydrochloride
Reactant of Route 6
OABK hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.